molecular formula C18H19N3O3 B1675796 LysoFP-NH2

LysoFP-NH2

Cat. No.: B1675796
M. Wt: 325.4 g/mol
InChI Key: JYKPDVFVKOXSSF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

LysoFP-NH2, formally known as 5-amino-2-[2-(4-morpholinyl)ethyl]-1H-benz[de]isoquinoline-1,3(2H)-dione, is a fluorescent probe used for detecting carbon monoxide in lysosomes. It is derived from LysoFP-NO2, which reacts with carbon monoxide to form this compound. This compound exhibits excitation and emission maxima at 440 nm and 528 nm, respectively .

Scientific Research Applications

LysoFP-NH2 is widely used in scientific research due to its ability to detect carbon monoxide in lysosomes. Its applications include:

Safety and Hazards

LysoFP-NH2 is not for human or veterinary use . It should be stored at -20°C . It is stable for at least 4 years . More detailed safety and hazard information can be found in the product’s Safety Data Sheet .

Preparation Methods

Synthetic Routes and Reaction Conditions

LysoFP-NH2 is synthesized from LysoFP-NO2 through a reaction with carbon monoxide. The reaction typically occurs in an aqueous buffer with a pH of 7.4 at 37°C. The process involves the reduction of the nitro group in LysoFP-NO2 to an amino group, forming this compound .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the synthesis generally follows the laboratory procedure with scaled-up reaction conditions. The compound is produced in crystalline solid form and is stored at -20°C to maintain stability .

Chemical Reactions Analysis

Types of Reactions

LysoFP-NH2 primarily undergoes reduction reactions, where the nitro group in LysoFP-NO2 is reduced to an amino group in the presence of carbon monoxide .

Common Reagents and Conditions

    Reagents: Carbon monoxide, aqueous buffer (pH 7.4), LysoFP-NO2

    Conditions: 37°C, aqueous buffer with pH 7.4

Major Products

The major product formed from the reaction of LysoFP-NO2 with carbon monoxide is this compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific ability to detect carbon monoxide in lysosomes, a feature not commonly found in other lysosomal fluorescent probes. This specificity makes it a valuable tool in both research and industrial applications .

Properties

IUPAC Name

5-amino-2-(2-morpholin-4-ylethyl)benzo[de]isoquinoline-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O3/c19-13-10-12-2-1-3-14-16(12)15(11-13)18(23)21(17(14)22)5-4-20-6-8-24-9-7-20/h1-3,10-11H,4-9,19H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYKPDVFVKOXSSF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCN2C(=O)C3=CC=CC4=CC(=CC(=C43)C2=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
LysoFP-NH2
Reactant of Route 2
LysoFP-NH2
Reactant of Route 3
Reactant of Route 3
LysoFP-NH2
Reactant of Route 4
Reactant of Route 4
LysoFP-NH2
Reactant of Route 5
LysoFP-NH2
Reactant of Route 6
LysoFP-NH2

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.